molecular formula C28H26N4O B2464395 2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide CAS No. 922561-71-5

2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2464395
CAS No.: 922561-71-5
M. Wt: 434.543
InChI Key: GURPMJKKHYYHGY-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a diphenylacetamide moiety

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing pyrrolidine and pyridazinone moieties, have been found to interact with a variety of biological targets. For instance, pyrrolidine derivatives have been reported to exhibit selectivity for certain targets , and pyridazinones have been associated with the inhibition of cyclooxygenase (COX) enzymes .

Mode of Action

The presence of the pyrrolidine ring, a common feature in many biologically active compounds , suggests that it may play a role in the compound’s interaction with its targets. The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Compounds containing pyridazinone have been associated with the inhibition of cox enzymes, which play a crucial role in the production of prostaglandins . This suggests that the compound may have an impact on the prostaglandin synthesis pathway.

Pharmacokinetics

The presence of the pyrrolidine ring in the compound suggests that it may have favorable adme/tox results . The pyrrolidine ring is known to modify physicochemical parameters and contribute to the best ADME/Tox results for drug candidates .

Result of Action

Based on the potential targets and pathways mentioned above, it can be inferred that the compound may have anti-inflammatory effects due to the potential inhibition of cox enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyridazine ring: Starting with a suitable precursor such as 3-aminopyridazine, the pyridazine ring is formed through cyclization reactions.

    Introduction of the pyrrolidine ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

    Attachment of the diphenylacetamide moiety: The final step involves coupling the diphenylacetamide group to the pyridazine-pyrrolidine intermediate through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or continuous flow reactors: To ensure consistent reaction conditions and high yields.

    Purification techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide: shares similarities with other pyridazine and pyrrolidine derivatives.

    Pyrrolidine derivatives: Known for their biological activity and use in drug discovery.

    Pyridazine derivatives: Studied for their potential therapeutic applications.

Uniqueness

What sets this compound apart is its combination of the pyrrolidine and pyridazine rings with the diphenylacetamide moiety, which may confer unique biological properties and potential therapeutic benefits.

Properties

IUPAC Name

2,2-diphenyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O/c33-28(27(21-10-3-1-4-11-21)22-12-5-2-6-13-22)29-24-15-9-14-23(20-24)25-16-17-26(31-30-25)32-18-7-8-19-32/h1-6,9-17,20,27H,7-8,18-19H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURPMJKKHYYHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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